molecular formula C16H13N3O3 B257434 5-(4-methoxyphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B257434
M. Wt: 295.29 g/mol
InChI Key: HOGMGDMWQWWWQY-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and an isoxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the isoxazole ring with a 4-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

5-(4-Methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes like lipoxygenases by binding to their active sites and preventing substrate access . This inhibition can modulate inflammatory pathways and reduce the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical reactivity and biological activity compared to its indole and imidazole counterparts. The combination of the methoxyphenyl, pyridinyl, and isoxazole groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H13N3O3/c1-21-13-4-2-11(3-5-13)15-10-14(19-22-15)16(20)18-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,18,20)

InChI Key

HOGMGDMWQWWWQY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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